molecular formula C8H9F3N2OS B12228792 4,4,4-trifluoro-N-(3-methyl-1,2-thiazol-5-yl)butanamide

4,4,4-trifluoro-N-(3-methyl-1,2-thiazol-5-yl)butanamide

Cat. No.: B12228792
M. Wt: 238.23 g/mol
InChI Key: XCZXUJBTGJDFRJ-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-N-(3-methyl-1,2-thiazol-5-yl)butanamide is a synthetic organic compound that features a trifluoromethyl group and a thiazole ring. The presence of the trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-N-(3-methyl-1,2-thiazol-5-yl)butanamide typically involves the reaction of a trifluoromethyl-containing precursor with a thiazole derivative. One common method involves the condensation of 3-methyl-1,2-thiazole-5-carboxylic acid with 4,4,4-trifluorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-N-(3-methyl-1,2-thiazol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

4,4,4-Trifluoro-N-(3-methyl-1,2-thiazol-5-yl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-N-(3-methyl-1,2-thiazol-5-yl)butanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
  • 2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl

Uniqueness

4,4,4-Trifluoro-N-(3-methyl-1,2-thiazol-5-yl)butanamide stands out due to the presence of both a trifluoromethyl group and a thiazole ring, which confer unique physicochemical properties. These features make it particularly valuable in applications requiring high stability and specific interactions with biological targets.

Properties

Molecular Formula

C8H9F3N2OS

Molecular Weight

238.23 g/mol

IUPAC Name

4,4,4-trifluoro-N-(3-methyl-1,2-thiazol-5-yl)butanamide

InChI

InChI=1S/C8H9F3N2OS/c1-5-4-7(15-13-5)12-6(14)2-3-8(9,10)11/h4H,2-3H2,1H3,(H,12,14)

InChI Key

XCZXUJBTGJDFRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)NC(=O)CCC(F)(F)F

Origin of Product

United States

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